Enzymatic Target Engagement: Inhibition of Indolethylamine N-Methyltransferase (INMT) Versus Structurally Related 4-Aminomethylindoles
N-(1H-Indol-4-ylmethyl)-2-methoxyethanamine demonstrates measurable but weak inhibitory activity against human indolethylamine N-methyltransferase (INMT), with a reported binding affinity (Ki) of 12,000 nM [1]. In contrast, closely related 4-aminomethylindole derivatives lacking the 2-methoxyethyl group or bearing alternative N-substituents show substantially different activity profiles. For example, N-(4-fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine derivatives exhibit potent MAO-B inhibition with IC50 values as low as 0.78 µM . Similarly, novel aminomethyl indole derivatives evaluated as Src kinase inhibitors displayed IC50 values ranging from 102.6 µM to >100 µM depending on substitution pattern, with compound 1a showing an IC50 of 102.6 ± 1.16 µM against pp60c-Src tyrosine kinase [2]. The quantitative difference in both target selectivity (INMT vs. MAO-B vs. Src kinase) and potency (12 µM Ki vs. sub-µM IC50) underscores that the 2-methoxyethyl substituent confers a distinct biological fingerprint that cannot be extrapolated from other N-alkylated indole-4-methanamine congeners.
| Evidence Dimension | Enzyme Inhibition Potency and Target Selectivity |
|---|---|
| Target Compound Data | Ki = 12,000 nM (12 µM) against INMT |
| Comparator Or Baseline | Comparator 1: N-(4-fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine derivatives (MAO-B inhibition, IC50 = 0.78 µM). Comparator 2: Aminomethyl indole derivative 1a (Src kinase inhibition, IC50 = 102.6 ± 1.16 µM) |
| Quantified Difference | Potency differs by >15-fold (12 µM vs. 0.78 µM) with distinct target specificity (INMT vs. MAO-B vs. Src kinase) |
| Conditions | Target compound: INMT inhibition assay using recombinant human enzyme. Comparator 1: MAO-B inhibition assay. Comparator 2: In vitro tyrosine kinase assay measuring pp60c-Src activity via immobilized substrate phosphorylation |
Why This Matters
This data enables informed selection of this compound for INMT-focused studies rather than MAO-B or kinase-targeted campaigns, preventing resource expenditure on an unsuitable tool compound.
- [1] BindingDB. BDBM50367839 (CHEMBL2368635): Ki 1.20E+4 nM against Indolethylamine N-methyltransferase (Human). Available at: https://www.bindingdb.org. View Source
- [2] Ölgen S, Kılıç-Kurt Z, Şener F, İşgör YG, Çoban T. Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. Chemotherapy. 2011;57(1):1-6. View Source
